molecular formula C12H23N3O4 B6184640 acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans CAS No. 2624142-33-0

acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans

Cat. No.: B6184640
CAS No.: 2624142-33-0
M. Wt: 273.33 g/mol
InChI Key: WAZXKMYZQJLSDX-UHFFFAOYSA-N
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Description

Acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction conditions often require the use of strong acids like trifluoroacetic acid to facilitate the formation of the carbamate group . The process may also involve the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to couple the acetic acid with the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product. The use of protective groups like tert-butyl carbamate is crucial in these processes to prevent unwanted side reactions .

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate, trans involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, which prevents the amine from participating in unwanted side reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved using strong acids like trifluoroacetic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trans isomer of acetic acid, tert-butyl N-[(1r,3r)-3-carbamimidoylcyclobutyl]carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can be crucial in applications where the spatial arrangement of atoms affects the biological activity or chemical reactivity of the compound .

Properties

CAS No.

2624142-33-0

Molecular Formula

C12H23N3O4

Molecular Weight

273.33 g/mol

IUPAC Name

acetic acid;tert-butyl N-(3-carbamimidoylcyclobutyl)carbamate

InChI

InChI=1S/C10H19N3O2.C2H4O2/c1-10(2,3)15-9(14)13-7-4-6(5-7)8(11)12;1-2(3)4/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14);1H3,(H,3,4)

InChI Key

WAZXKMYZQJLSDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1CC(C1)C(=N)N

Purity

95

Origin of Product

United States

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